N1-(2-(萘-1-基)-2-(吡咯啉-1-基)乙基)-N2-(对甲苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

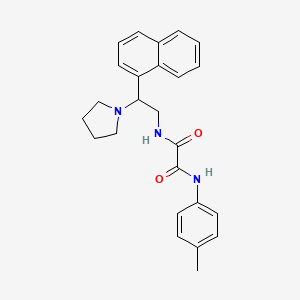

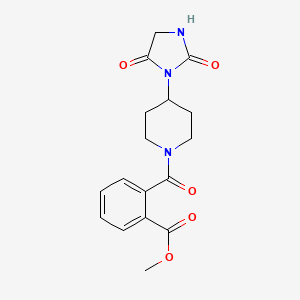

The compound "N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide" is a member of the oxalamide class, which includes ligands that have shown efficacy in catalyzing coupling reactions. These ligands are particularly noteworthy for their role in facilitating the coupling of (hetero)aryl iodides with primary amines and (hetero)aryl bromides with primary amines and ammonia, even at low catalyst loadings .

Synthesis Analysis

The synthesis of related naphthyl-containing compounds has been demonstrated through the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of heterocyclic compounds, including pyridine derivatives . Although the specific synthesis of "N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide" is not detailed, the methodologies employed in the synthesis of similar naphthyl-based ligands suggest a multi-step process involving the formation of oxalamide frameworks and subsequent functionalization with naphthyl and p-tolyl groups .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of a naphthyl moiety, which is a large polycyclic aromatic system, and an oxalamide group that typically forms the core of the ligand structure. The specific arrangement of these groups and their electronic interactions are crucial for the ligand's ability to facilitate catalysis in coupling reactions .

Chemical Reactions Analysis

Oxalamide ligands, such as the one , have been shown to be highly effective in copper-catalyzed aryl amination reactions. These reactions proceed efficiently at relatively low temperatures and with minimal catalyst loading. The ligands enable high turnovers, indicating their potential for use in industrial applications where cost and efficiency are paramount . The related naphthyl-containing compounds have also been shown to undergo various chemical transformations, leading to the formation of diverse heterocyclic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide" are not explicitly provided, oxalamide ligands generally exhibit properties that make them suitable for use in catalysis. These include stability under reaction conditions, solubility in common solvents, and the ability to form stable complexes with transition metals such as copper. The presence of the naphthyl and p-tolyl groups is likely to influence the ligand's hydrophobicity and electronic properties, which in turn can affect its reactivity and effectiveness in catalytic processes .

科学研究应用

有机合成和化学反应

催化活性: 研究表明,类似于N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide的化合物在各种化学反应中表现出催化活性。例如,已经探索了某些萘衍生物的合成和抗病毒活性,突显了它们在药物化学和药物发现中的潜力(Flefel et al., 2014)。同样,已经开发了带有吡咯烷和砜基团的新型有机催化剂,用于不对称Michael反应,表现出高催化活性和选择性(Syu, Kao, & Lin, 2010)。

电子传输材料: 报告了基于萘二酰亚胺衍生物的非富勒烯电子传输材料的开发,用于高性能钙钛矿太阳能电池。这些材料实现了高功率转换效率和长期稳定性,表明这类化合物在太阳能电池技术发展中的重要性(Jung et al., 2018)。

材料科学与工程

金属-有机框架(MOFs): 进行了使用混合配体(包括吡啶-酰胺和羧酸盐配体)构建各种金属-有机框架的研究。这些研究阐明了基于萘的化合物在形成具有潜在气体存储、分离和催化应用的复杂结构中的作用(Zhang et al., 2014)。

有机发光二极管(OLEDs): 探索了基于新型吡啶基电子传输材料的合成,其中包含萘单元,用于高效蓝色OLEDs。这些材料展示了改进的器件性能和稳定性,展示了萘衍生物在电子和光子器件中的实用性(Oh, Lee, & Lee, 2009)。

属性

IUPAC Name |

N'-(4-methylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-18-11-13-20(14-12-18)27-25(30)24(29)26-17-23(28-15-4-5-16-28)22-10-6-8-19-7-2-3-9-21(19)22/h2-3,6-14,23H,4-5,15-17H2,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGHZTZONHPRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

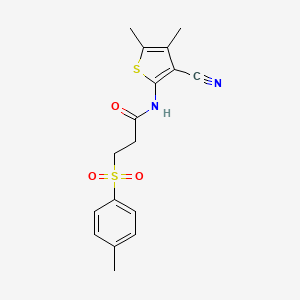

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

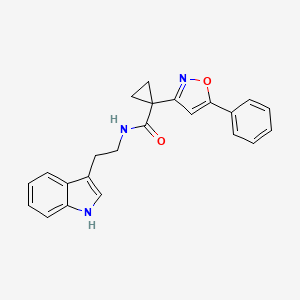

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

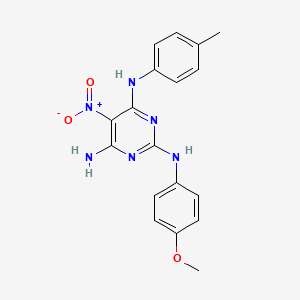

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)

![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)